2-Ethyl-1,6-dioxaspiro[4.4]nonane
CAS No.: 38401-84-2
Cat. No.: VC3771294
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-1,6-dioxaspiro[4.4]nonane - 38401-84-2](/images/structure/VC3771294.png)
Specification
CAS No. | 38401-84-2 |
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Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | 2-ethyl-1,6-dioxaspiro[4.4]nonane |
Standard InChI | InChI=1S/C9H16O2/c1-2-8-4-6-9(11-8)5-3-7-10-9/h8H,2-7H2,1H3 |
Standard InChI Key | DCWKALWZHORJAO-UHFFFAOYSA-N |
SMILES | CCC1CCC2(O1)CCCO2 |
Canonical SMILES | CCC1CCC2(O1)CCCO2 |
Introduction
Chemical Identity and Physical Properties
2-Ethyl-1,6-dioxaspiro[4.4]nonane is a spiroketal with the molecular formula C₉H₁₆O₂. The compound features a unique structure with two oxygen atoms forming a spirocyclic system. The complete physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Ethyl-1,6-dioxaspiro[4.4]nonane
Property | Value |
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Common Name | Chalcogran |
CAS Number | 38401-84-2 |
Molecular Formula | C₉H₁₆O₂ |
Molecular Weight | 156.222 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 206.1±8.0 °C at 760 mmHg |
Flash Point | 74.3±12.3 °C |
Exact Mass | 156.115036 |
Polar Surface Area (PSA) | 18.46000 |
LogP | 1.14 |
Vapor Pressure | 0.3±0.4 mmHg at 25°C |
Index of Refraction | 1.473 |
Hazard Codes | Xn (Harmful) |
The compound is characterized by its moderate polarity, as indicated by its LogP value of 1.14, making it somewhat lipophilic while still maintaining some water solubility. This balanced solubility profile contributes to its effectiveness as a pheromone, allowing for appropriate volatility and dispersion in natural environments .
Structural Characteristics and Stereochemistry
Basic Structure
2-Ethyl-1,6-dioxaspiro[4.4]nonane consists of two cyclic ether rings sharing a spiro carbon atom, with an ethyl group attached at the 2-position. This spiroketal structure is particularly important for its biological activity as it creates a rigid three-dimensional conformation that is specifically recognized by insect olfactory receptors.
Stereochemistry
The compound possesses two stereogenic centers, resulting in four possible stereoisomers: (2S,5S), (2S,5R), (2R,5R), and (2R,5S). These stereoisomers exhibit different biological activities, highlighting the importance of stereochemistry in pheromone function. The detailed stereochemical configurations and their relative biological activities are presented in Table 2 .
Table 2: Stereoisomers of 2-Ethyl-1,6-dioxaspiro[4.4]nonane and Their Biological Activity
Stereoisomer | Configuration | Relative Biological Activity |
---|---|---|
Isomer 1 | (2S,5S) | High activity in field bioassays |
Isomer 2 | (2S,5R) | Moderate activity |
Isomer 3 | (2R,5R) | Low activity |
Isomer 4 | (2R,5S) | Variable activity; potential synergism with other isomers |
Research has demonstrated that the specific stereochemistry significantly impacts the compound's effectiveness as a pheromone, with certain configurations eliciting stronger behavioral responses in target insect species. The (2S,5S) isomer has been identified as particularly potent in field bioassays, while other stereoisomers may exhibit synergistic effects when present in specific ratios .
Synthesis Methods
Historical Development
The synthesis of 2-Ethyl-1,6-dioxaspiro[4.4]nonane has evolved considerably since its initial discovery. Early synthetic approaches were complex and low-yielding, but advancements in organic chemistry have led to more efficient and stereoselective methods .
Modern Synthetic Approaches
Several modern approaches to synthesizing 2-Ethyl-1,6-dioxaspiro[4.4]nonane have been developed, with particular emphasis on achieving stereochemical control. Key synthetic methods include:
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Dianion Chemistry: This approach, developed in the late 1970s, involves the application of dianion chemistry to construct the spiroketal framework in a concise and efficient manner .
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Condensation of Lactones: This method typically begins with lactones of γ-hydroxy carboxylic acids, which undergo condensation in the presence of sodium ethoxide to form a dilactone intermediate. This is subsequently converted to the sodium salt of a spiroketal acid through treatment with concentrated sodium hydroxide, followed by decarboxylation via refluxing with water or dilute mineral acid.
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Stereoselective Synthesis: For obtaining optically active forms, synthetic pathways utilizing chiral starting materials derived from natural sources have been developed. One notable approach uses γ-caprolactone enantiomers obtained via resolution by chiral methods .
Enantioselective Synthesis
The synthesis of specific stereoisomers is particularly important for applications requiring high biological activity. Leverett Smith and colleagues developed a facile synthesis of optically active 2-Ethyl-1,6-dioxaspiro nonane, focusing on producing the specific stereoisomer that demonstrates optimal biological activity as an aggregation pheromone component .
Biological Function
Role as an Aggregation Pheromone
2-Ethyl-1,6-dioxaspiro[4.4]nonane serves as a primary component of the aggregation pheromone for Pityogenes chalcographus, commonly known as the six-spined spruce bark beetle. This insect is a significant pest of Norway spruce (Picea abies) throughout Europe, particularly affecting younger trees .
The compound functions as a chemical signal that mediates aggregation behavior in these beetles. When released by male beetles, it attracts both males and females to suitable host trees, facilitating mass attack and subsequent mating opportunities. This coordinated attack strategy helps the beetles overcome tree defenses and successfully colonize their hosts .
Applications in Pest Management
Monitoring and Surveillance
The primary application of 2-Ethyl-1,6-dioxaspiro[4.4]nonane is in integrated pest management strategies for controlling Pityogenes chalcographus populations. Synthetic versions of the compound, often combined with synergistic compounds like methyl 2,4-decadienoate, are used in traps for monitoring beetle populations and detecting early infestations.
Mass Trapping and Population Control
Beyond monitoring, pheromone-baited traps can be deployed in sufficient numbers to reduce beetle populations through mass trapping. This approach serves as an environmentally friendly alternative to broad-spectrum insecticides, targeting only the pest species while minimizing impacts on beneficial insects and the broader ecosystem.
Push-Pull Strategies
Advanced pest management techniques incorporate 2-Ethyl-1,6-dioxaspiro[4.4]nonane in push-pull strategies, where repellent compounds are used to "push" beetles away from valuable trees, while pheromone-baited traps "pull" them toward specific collection areas where they can be eliminated.
Research and Development
Structure-Activity Relationship Studies
Extensive structure-activity relationship studies have been conducted to understand how the specific molecular features of 2-Ethyl-1,6-dioxaspiro[4.4]nonane contribute to its biological activity. These studies have investigated how modifications to the core structure, stereochemistry, and functional groups affect biological response, providing valuable insights for developing improved synthetic analogs .
Ecological Interactions
Research has extended beyond the direct pheromone activity to explore broader ecological roles of 2-Ethyl-1,6-dioxaspiro[4.4]nonane. Some evidence suggests that the compound may influence plant-insect interactions by priming plant defenses against herbivory, indicating a more complex ecological function than previously understood.
Future Directions
Current research is exploring potential applications beyond pest management, including:
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Development of novel spiroketal-based agrochemicals inspired by the structure of 2-Ethyl-1,6-dioxaspiro[4.4]nonane
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Investigation of pharmaceutical applications, leveraging the unique structural properties of spiroketals for drug development
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Creation of highly sensitive and selective detection technologies based on the specific interaction between the compound and insect olfactory receptors
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